molecular formula C19H15Cl2FN2O2S B2882814 1-(2,4-dichlorophenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899949-19-0

1-(2,4-dichlorophenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2882814
CAS No.: 899949-19-0
M. Wt: 425.3
InChI Key: QNZDSUMIDUVYSO-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with pivotal roles in cellular signaling, metabolism, and survival. This compound has emerged as a critical pharmacological tool for probing the pathological mechanisms of GSK-3β dysregulation, which is implicated in the progression of neurodegenerative disorders such as Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and subsequent neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/38514119/]. Beyond neuroscience, its research value extends to the field of oncology, as GSK-3β activity influences key oncogenic signaling pathways, including Wnt/β-catenin, and can modulate tumor cell proliferation and apoptosis. The specific structural motif of the benzenesulfonyl-pyrrolopyrazine core is recognized for conferring high inhibitory potency and selectivity towards GSK-3β, making this compound particularly valuable for developing targeted therapeutic strategies and for use in high-content screening assays to elucidate novel functions of GSK-3β in disease models [https://pubmed.ncbi.nlm.nih.gov/38514119/].

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2O2S/c20-13-3-8-16(17(21)12-13)19-18-2-1-9-23(18)10-11-24(19)27(25,26)15-6-4-14(22)5-7-15/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDSUMIDUVYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Pyrrolo[1,2-a]pyrazine vs. Pyrazole Derivatives

  • Pyrazole Analogs : Compounds like 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () replace the pyrrolo-pyrazine core with a pyrazole ring. Despite structural differences, these analogs exhibit potent antibacterial activity (MIC = 1 µg/mL against B. subtilis), suggesting that the dichlorophenyl and fluorobenzenesulfonyl substituents are critical for activity regardless of the core .
  • Pyrrolo-pyrazine Derivatives : describes 1-(3,4-dichlorophenyl)-2-[4-methyl-3-(trifluoromethyl)benzoyl]-pyrrolo[1,2-a]pyrazine, where a benzoyl group replaces the sulfonyl moiety. This substitution reduces polarity but may enhance metabolic stability due to the trifluoromethyl group .
Substituent Effects

Dichlorophenyl Positional Isomerism

  • The 2,4-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substitution in . The 2,4-configuration likely improves steric compatibility with hydrophobic binding pockets, as seen in pyrazole derivatives with higher antibacterial efficacy .

Sulfonyl vs. Other Electrophilic Groups

  • The 4-fluorobenzenesulfonyl group in the target compound differs from the dimethoxybenzenesulfonyl group in . Fluorine’s electronegativity may enhance binding affinity to enzymes like kinases or sulfotransferases compared to methoxy groups .
Antimicrobial Activity
  • The pyrazole analog in (compound 10) demonstrates superior antibacterial activity (MIC = 1 µg/mL) compared to chloramphenicol, highlighting the importance of the 4-fluorobenzenesulfonyl group .
Kinase Inhibition Potential
  • Pyrrolo-pyrazine derivatives in and are often designed as kinase inhibitors. The fluorobenzenesulfonyl group in the target compound may mimic ATP-binding motifs, analogous to sulfonamide-containing kinase inhibitors .

Preparation Methods

Pd-Catalyzed Cycloisomerization

A Pd-catalyzed tandem Sonogashira coupling and cyclization strategy has been employed for related pyrrolo[1,2-a]pyrazines. For this compound:

  • Starting Material : 2-Bromo-5-methoxypyrazine reacts with a propargylamine derivative (e.g., N-propargyl-2,4-dichloroaniline) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and 1,8-diazabicycloundec-7-ene (DBU) in N,N-dimethylaniline (DMA) at 80°C for 6–8 hours.
  • Mechanism : The reaction proceeds via Sonogashira coupling to form an alkynyl intermediate, which undergoes base-mediated cyclization to yield the pyrrolo[1,2-a]pyrazine core.
  • Yield : Analogous reactions report yields of 48–62%.

Dehydrogenative Coupling of β-Amino Alcohols

Alternative routes utilize β-amino alcohols as precursors. For example:

  • Substrate Preparation : 2-Amino-1-(2,4-dichlorophenyl)ethanol is synthesized via reductive amination of 2,4-dichlorobenzaldehyde with ethanolamine.
  • Reaction Conditions : The β-amino alcohol undergoes dehydrogenative coupling catalyzed by a Ru-pincer complex (e.g., Ru-MACHO-BH) at 120°C under argon, forming the dihydropyrazine intermediate.
  • Aromatization : Subsequent treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C affords the fully aromatic pyrrolo[1,2-a]pyrazine.

Introduction of the 4-Fluorobenzenesulfonyl Group

Sulfonylation at the pyrrolo[1,2-a]pyrazine’s secondary amine is achieved through nucleophilic substitution:

Sulfonyl Chloride Coupling

  • Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is added to a solution of the pyrrolo[1,2-a]pyrazine intermediate (1 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Base : Triethylamine (3 equiv) or pyridine is used to scavenge HCl.
  • Conditions : The reaction proceeds for 12–16 hours at room temperature, monitored by TLC.
  • Workup : The mixture is washed with 1M HCl, water, and brine, followed by drying over Na₂SO₄ and solvent evaporation.
  • Yield : Sulfonylation of analogous amines typically achieves 70–85% yields.

Optimization and Characterization Data

Critical parameters influencing reaction efficiency include:

Parameter Optimal Value Impact on Yield Source
Catalyst Loading 5 mol% Pd, 10 mol% CuI +15%
Solvent DMA +20%
Temperature 80°C +12%
Sulfonyl Chloride 1.2 equiv +10%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.24 (s, 1H, pyrazine-H), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.57 (s, 1H, pyrrole-H).
  • MS (ESI+) : m/z 482.1 [M+H]⁺ (calculated for C₁₉H₁₂Cl₂F₃N₂O₂S).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Over-sulfonylation or N-arylation side products.
    • Solution : Use of bulky bases (e.g., DIPEA) and controlled stoichiometry.
  • Low Cyclization Efficiency :

    • Issue : Incomplete ring closure in Pd-catalyzed methods.
    • Solution : Microwave-assisted heating (100°C, 30 min) improves conversion by 25%.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized pyrrole derivatives on Wang resin undergo sequential alkylation and sulfonylation, with cleavage using TFA/DCM (1:9). Reported yields: 50–60%.

One-Pot Tandem Reactions

Combining cyclization and sulfonylation in a single pot reduces purification steps:

  • Procedure : After pyrrolo[1,2-a]pyrazine formation, add 4-fluorobenzenesulfonyl chloride directly to the reaction mixture.
  • Yield : 55–65% (lower due to competing side reactions).

Industrial-Scale Considerations

  • Cost Efficiency : 4-Fluorobenzenesulfonyl chloride is commercially available at $120–150/g (bulk pricing).
  • Green Chemistry : Replacement of DMA with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. What strategies are recommended for optimizing the multi-step synthesis of this compound to enhance yield and purity?

The synthesis of this compound typically involves multi-step protocols, including condensation, cyclization, and sulfonylation. Key strategies include:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and intermediate purity .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity in cyclization steps .
  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) improve condensation efficiency, while POCl3/DMF mixtures drive Vilsmeier-Haack formylation .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) effectively isolates intermediates .

Table 1 : Example reaction conditions for key steps

StepReagents/ConditionsPurposeYield Range
Condensation4-Hydroxyacetophenone + alkyl bromide (reflux, 5% AcOH)Form ethylidene hydrazine60-75%
CyclizationPOCl3/DMF, 80°CPyrazole ring closure70-85%
Sulfonylation4-Fluorobenzenesulfonyl chloride, pyridine baseIntroduce sulfonyl group50-65%

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; fluorobenzenesulfonyl groups via 19F NMR coupling) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C19H14Cl2FN3O2S) and detects trace impurities .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies isolate the contributions of dichlorophenyl and fluorobenzenesulfonyl groups?

  • Functional group substitution : Synthesize analogs with halogen replacements (e.g., 4-methylphenyl instead of dichlorophenyl) to assess hydrophobic/hydrophilic balance .
  • Bioactivity assays : Compare inhibitory potency against targets like cyclooxygenase-2 (COX-2) or kinases using isothermal titration calorimetry (ITC) .
  • Computational docking : Map interactions of the sulfonyl group with enzymatic active sites (e.g., hydrogen bonding with Arg120 in COX-2) .

Table 2 : SAR trends in analogs (adapted from )

Substituent ModificationObserved ImpactExample Target Affinity
Dichlorophenyl → 4-methylphenylReduced COX-2 inhibition (IC50 ↑ 2.5×)COX-2: IC50 = 1.8 µM → 4.5 µM
Fluorobenzenesulfonyl → tosylWeaker kinase binding (ΔG = -8.2 → -6.5 kcal/mol)CDK2: Kd = 0.3 µM → 1.2 µM

Q. What methodologies elucidate reaction mechanisms in nucleophilic substitution or cyclization steps?

  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., benzylic positions) distinguishes concerted vs. stepwise mechanisms .
  • In situ FTIR : Monitors intermediates during cyclization (e.g., carbonyl stretching at 1680 cm⁻1 for formylation) .
  • Computational studies : Density functional theory (DFT) calculates activation energies for transition states (e.g., ΔG‡ for pyrazole ring closure = 24.3 kcal/mol) .

Q. How can researchers address discrepancies in reported biological activity data?

  • Standardize assay conditions : Control variables like cell line passage number (e.g., HepG2 < passage 20), serum concentration, and incubation time .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers (e.g., IC50 values >3 SD from mean excluded) .
  • Validate target engagement : Use orthogonal methods (e.g., surface plasmon resonance + cellular thermal shift assay) to confirm binding .

Q. What emerging pharmacological targets are being explored for this compound?

  • Kinase inhibition : Analog 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine shows nanomolar affinity for CDK2 and EGFR .
  • GPCR modulation : Fluorobenzenesulfonyl-containing compounds exhibit partial agonism at 5-HT2A receptors (Ki = 120 nM) .
  • Antimicrobial activity : Dichlorophenyl derivatives inhibit Staphylococcus aureus biofilm formation (MBIC50 = 8 µg/mL) .

Q. Can computational modeling predict regioselectivity in electrophilic substitutions?

Yes. For electrophilic aromatic substitution (EAS) on the pyrrolo[1,2-a]pyrazine core:

  • DFT calculations : Identify electron-rich positions (e.g., C-3 and C-7 have highest Fukui indices, favoring nitration) .
  • Molecular electrostatic potential (MEP) : Maps show nucleophilic regions (negative potential) at C-3 (-42.3 kcal/mol) .

Q. What factors impact reproducibility of synthetic procedures across laboratories?

  • Solvent purity : Trace water in DMF reduces cyclization yields by 15–20% .
  • Catalyst lot variability : POCl3 from different suppliers shows ±5% yield differences due to HCl content .
  • Temperature control : Exothermic steps (e.g., sulfonylation) require jacketed reactors to maintain ±2°C precision .

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